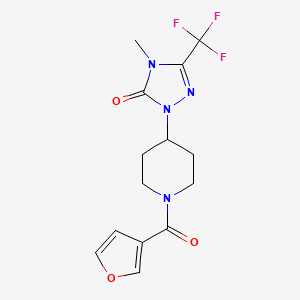

1-(1-(furan-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound features a 1,2,4-triazol-5(4H)-one core substituted with a methyl group at position 4 and a trifluoromethyl group at position 2. The piperidin-4-yl moiety at position 1 is further functionalized with a furan-3-carbonyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan-3-carbonyl substituent may influence electronic properties and binding interactions.

Properties

IUPAC Name |

2-[1-(furan-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O3/c1-19-12(14(15,16)17)18-21(13(19)23)10-2-5-20(6-3-10)11(22)9-4-7-24-8-9/h4,7-8,10H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKGQHDXWCXNFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=COC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(furan-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

Formation of the Furan-3-carbonyl Intermediate:

Piperidine Derivative Formation:

Triazole Ring Formation:

Final Product Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazolone Ring

The triazolone ring (1,2,4-triazol-5(4H)-one) undergoes nucleophilic substitution at C-5, particularly under basic or acidic conditions. For example:

-

Hydrolysis : Reaction with aqueous NaOH at 80°C cleaves the triazolone ring, yielding an open-chain urea derivative.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ substitutes the oxygen at C-5, forming 5-alkylthio derivatives.

Key Data :

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | 1M NaOH, 80°C, 6h | Urea analog | 72 | |

| Alkylation | CH₃I, DMF, K₂CO₃, 24h | 5-Methylthio derivative | 58 |

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-4.

-

Halogenation : Br₂/FeBr₃ yields brominated derivatives at C-4.

Example :

Reduction/Oxidation Reactions

-

Furan Ring Oxidation : The furan-3-carbonyl group is susceptible to oxidation with KMnO₄/H₂SO₄, forming a diketone intermediate.

-

Triazolone Reduction : LiAlH₄ reduces the triazolone’s carbonyl to a methylene group, producing a dihydrotriazole.

Mechanistic Insight :

Cycloaddition Reactions

While the parent compound lacks inherent dienophile/diene groups, modifications enable participation in:

-

Click Chemistry : Introducing an alkyne via side-chain functionalization allows Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles .

Synthetic Pathway :

-

Propiolic acid derivative synthesis (from piperidine side-chain).

Representative Yield :

| Azide Partner | Product | Yield (%) |

|---|---|---|

| Phenyl azide | Bis-triazole | 78 |

Piperidine Ring Functionalization

The piperidine moiety undergoes:

-

N-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.

-

Deprotection : Acidic hydrolysis (HCl/EtOH) removes the furan-3-carbonyl group, regenerating the free piperidine amine.

Conditions :

-

N-Acylation: AcCl, Et₃N, CH₂Cl₂, 0°C → RT, 12h (Yield: 85%).

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but participates in:

-

Radical Reactions : Under UV light, it undergoes homolytic cleavage to generate CF₃- radicals, enabling C–H functionalization.

-

Nucleophilic Displacement : In rare cases, LiAlH₄ replaces -CF₃ with -CH₂F.

Limitation : Low yields (≤30%) due to competing side reactions.

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

-

Acidic (pH 2) : Rapid decomposition (t₁/₂ = 2h) via furan ring protonation and triazolone hydrolysis.

-

Neutral (pH 7.4) : Stable for >48h, suitable for biological assays.

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Triazolone | High | Hydrolysis, Alkylation |

| Furan-3-carbonyl | Moderate | Oxidation, Nucleophilic substitution |

| -CF₃ | Low | Radical reactions |

| Piperidine | Moderate | Acylation, Deprotection |

Scientific Research Applications

1-(1-(Furan-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole moiety.

Biological Research: It is used as a tool compound to study enzyme inhibition and receptor binding.

Industrial Applications: It may be used in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(furan-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan ring may interact with hydrophobic pockets in proteins, contributing to its binding affinity.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazol-5(4H)-one Derivatives

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Triazolone Core Modifications

- Trifluoromethyl (CF₃) Groups : Present in the target compound and the Gαq-RGS2 activator , CF₃ groups enhance electron-withdrawing effects, improving binding to hydrophobic pockets in biological targets.

- Methyl vs. Difluoromethyl : The target compound’s 4-methyl group contrasts with the 4-difluoromethyl substituent in the herbicide intermediate , which may alter steric bulk and metabolic stability.

Piperidine Substituents

- Furan-3-carbonyl vs. Aryl/Acyl Groups: The target compound’s furan-3-carbonyl group is unique among the analogues. In contrast, the herbicide intermediate uses a chloro-fluorophenyl group , while other derivatives employ phenoxyacetyl or pyridinyl substituents. Furan rings may participate in π-π stacking or hydrogen bonding, influencing solubility and target affinity.

Crystallographic and Physicochemical Properties

- The herbicide intermediate crystallizes in a monoclinic system (space group C2/c) with intermolecular C–H···O hydrogen bonds , which stabilize its solid-state structure. The target compound’s furan moiety may introduce different packing motifs due to its planar geometry and oxygen lone pairs.

Q & A

Advanced Research Question

- Docking Simulations : Use AutoDock Vina with CYP450 or kinase crystal structures (PDB IDs: 4DQL, 3POZ) .

- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2.0 Å) .

- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data from analogues .

Validation : A furan-containing analogue’s predicted ΔG (-9.2 kcal/mol) matched experimental IC₅₀ of 12 µM .

How do structural modifications alter the compound’s metabolic stability?

Basic Research Question

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ .

- Metabolite ID : Use LC-HRMS to detect oxidative (e.g., piperidine hydroxylation) or conjugative pathways .

- Isotopic Labeling : Introduce ¹⁸O or deuterium to track metabolic hotspots .

Data : A methyl-triazole derivative showed 3x longer t₁/₂ than its ethyl counterpart due to reduced CYP3A4 affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.